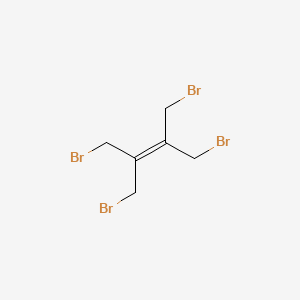

1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2,3-bis(bromomethyl)but-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br4/c7-1-5(2-8)6(3-9)4-10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZKNORRVIUCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(CBr)CBr)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184518 | |

| Record name | 2-Butene, 2,3-bis(bromomethyl)-1,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30432-16-7 | |

| Record name | 1,4-Dibromo-2,3-bis(bromomethyl)-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30432-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene, 2,3-bis(bromomethyl)-1,4-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030432167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 2,3-bis(bromomethyl)-1,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibromo-2,3-bis(bromomethyl)but-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene. This multifunctional organobromine compound serves as a versatile building block in organic and polymer chemistry and has emerged as a compound of interest for its potential therapeutic applications.

Core Physical and Chemical Properties

This compound is a solid organic compound with a high degree of bromination, contributing to its high density and reactivity. For optimal stability, it should be stored in a dry, sealed container at 2-8°C.[1]

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₈Br₄ |

| Molecular Weight | 399.74 g/mol [1] |

| Appearance | Solid |

| Boiling Point | 376.9°C at 760 mmHg[1] |

| Density | 2.303 g/cm³[1] |

Chemical Identifiers

| Identifier | Value |

| CAS Number | 30432-16-7 |

| IUPAC Name | This compound |

| InChI | InChI=1S/C6H8Br4/c7-1-5(2-8)6(3-9)4-10/h1-4H2 |

| InChIKey | GJZKNORRVIUCCH-UHFFFAOYSA-N |

| Canonical SMILES | C(C(=C(CBr)CBr)CBr)Br |

Spectral Data

Detailed, experimentally verified spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not widely available in the public domain. Commercial suppliers of this compound may not provide this information, and it is incumbent upon the researcher to verify the compound's identity and purity.

For mass spectrometry, predicted fragmentation patterns can be calculated. The predicted monoisotopic mass is 395.73595 Da.

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by the four bromine atoms, which are excellent leaving groups in nucleophilic substitution reactions.[1] This makes the compound a valuable precursor for the synthesis of a variety of more complex molecules, including heterocyclic compounds and dicationic ionic liquids.[1]

General Reactivity

-

Nucleophilic Substitution: The bromine atoms can be displaced by a wide range of nucleophiles, allowing for the introduction of various functional groups.

-

Cyclization Reactions: The multiple reactive sites make it a suitable starting material for the construction of cyclic and heterocyclic systems.

-

Polymer Chemistry: It is used in catalyst-free multicomponent cyclopolymerizations to produce functional polyiminofurans (PIFs).[1] It also serves as a building block for dendrimers and star-branched polymers.[1]

Synthesis

The primary route for the synthesis of this compound is through the bromination of conjugated dienes.[1] A plausible, though not experimentally detailed, synthetic pathway starts from the exhaustive bromination of 2,3-dimethyl-1,3-butadiene.[1]

Biological Activity and Therapeutic Potential

Recent interest in this compound has been driven by its potential application as an inhibitor of ubiquitin-specific peptidase 9X (USP9X) for the treatment of cancer.

Role as a USP9X Inhibitor

Ubiquitin-specific peptidase 9X (USP9X) is a deubiquitinating enzyme that plays a critical role in various cellular processes by removing ubiquitin from target proteins, thereby preventing their degradation. USP9X is implicated in several signaling pathways that are crucial for cancer cell survival, proliferation, and migration. By inhibiting USP9X, it is hypothesized that the degradation of oncoproteins can be promoted, leading to anti-cancer effects.

Key Signaling Pathways Involving USP9X

The inhibition of USP9X can impact multiple downstream signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the central role of USP9X in these pathways.

Experimental Protocols

Due to the specialized nature of this compound, detailed experimental protocols for its synthesis and specific biological assays are not widely published. The following sections provide plausible, generalized methodologies based on established chemical principles and commercially available assay technologies.

Plausible Synthesis of this compound

This hypothetical protocol is based on the known reactivity of conjugated dienes with bromine.

Objective: To synthesize this compound via the exhaustive bromination of 2,3-dimethyl-1,3-butadiene.

Materials:

-

2,3-dimethyl-1,3-butadiene

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or another inert solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, and standard glassware.

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, dissolve 2,3-dimethyl-1,3-butadiene in CCl₄.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add a stoichiometric excess of bromine (dissolved in CCl₄) dropwise to the stirred solution. Maintain the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Quench the reaction by washing with a saturated NaHCO₃ solution to remove excess bromine.

-

Separate the organic layer, wash with water, and dry over anhydrous MgSO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Note: This is a generalized procedure. The exact stoichiometry, reaction times, and purification methods would need to be optimized. Extreme caution should be exercised when working with bromine.

USP9X Inhibition Assay (Fluorogenic)

This protocol is based on the principles of commercially available USP9X inhibitor screening kits.

Objective: To determine the inhibitory effect of this compound on USP9X activity.

Materials:

-

Recombinant human USP9X enzyme

-

Ubiquitin-AMC (7-amino-4-methylcoumarin) fluorogenic substrate

-

Assay buffer

-

This compound (test compound)

-

Known USP9X inhibitor (positive control, e.g., Ubiquitin Aldehyde)

-

DMSO (vehicle control)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~350 nm, Emission: ~460 nm)

Procedure:

-

Prepare a solution of the test compound in DMSO.

-

In the wells of a 96-well plate, add the assay buffer.

-

Add the test compound at various concentrations to the respective wells. Include wells for vehicle control (DMSO only) and positive control.

-

Add the USP9X enzyme to all wells except for the no-enzyme control.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for the interaction between the inhibitor and the enzyme.

-

Initiate the enzymatic reaction by adding the Ubiquitin-AMC substrate to all wells.

-

Immediately begin kinetic reading of fluorescence intensity over a specified period (e.g., 60 minutes) using a microplate reader.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot percent inhibition versus compound concentration and determine the IC₅₀ value.

References

synthesis of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene from 2,3-dimethyl-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-dibromo-2,3-bis(bromomethyl)but-2-ene, a versatile building block in organic synthesis, from the readily available starting material, 2,3-dimethyl-2-butene. This document details the established synthetic routes, experimental protocols, and key chemical data to support research and development in medicinal chemistry and materials science.

Introduction

This compound is a highly functionalized aliphatic bromine compound. Its structure, featuring four bromine atoms, offers multiple reactive sites for subsequent chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including polymers and pharmaceutical agents. The synthesis from 2,3-dimethyl-2-butene presents a direct approach to this tetrabrominated scaffold.

Synthetic Pathways

Two primary synthetic strategies for the preparation of this compound from 2,3-dimethyl-2-butene are considered: a direct, one-pot exhaustive bromination and a two-step pathway involving an isomerization to a conjugated diene followed by bromination.

Direct Exhaustive Bromination

A laboratory-scale synthesis has been documented that achieves the direct conversion of 2,3-dimethyl-2-butene to the desired tetrabrominated product.[1] This method employs a combination of electrophilic addition and free-radical substitution in a single reaction vessel. The reaction proceeds by treating 2,3-dimethyl-2-butene with an excess of bromine in the presence of hydrobromic acid.[1] The elevated temperature facilitates the exhaustive allylic bromination of the methyl groups.

Two-Step Synthesis via Diene Intermediate

A chemically sound alternative approach involves the initial isomerization of 2,3-dimethyl-2-butene to its conjugated diene isomer, 2,3-dimethyl-1,3-butadiene. This diene is considered a more direct precursor for the target molecule.[1] The subsequent exhaustive bromination of 2,3-dimethyl-1,3-butadiene is expected to yield this compound. Acid catalysts such as sulfuric acid or sulfonic acids can be employed for the isomerization of similar dimethylbutene isomers.

Experimental Protocols

Direct Exhaustive Bromination of 2,3-Dimethyl-2-butene

Objective: To synthesize this compound directly from 2,3-dimethyl-2-butene.

Reagents:

-

2,3-Dimethyl-2-butene

-

Dichloromethane (CH₂Cl₂)

-

Aqueous Hydrobromic Acid (HBr)

-

Bromine (Br₂)

Procedure:

-

In a suitable reaction vessel, dissolve 2,3-dimethyl-2-butene in dichloromethane.

-

Add an aqueous solution of hydrobromic acid to the mixture.

-

Introduce a significant excess of bromine to the reaction mixture.

-

Stir the reaction mixture vigorously for an extended period at a moderately elevated temperature (e.g., 45°C).[1]

-

Monitor the reaction progress by an appropriate analytical method (e.g., GC-MS or TLC).

-

Upon completion, quench the reaction and perform a standard aqueous workup to remove excess bromine and acid.

-

The organic layer is then dried and the solvent removed under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Data Presentation

Reactant and Product Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2,3-Dimethyl-2-butene | C₆H₁₂ | 84.16 | Liquid |

| This compound | C₆H₈Br₄ | 399.74 | Solid |

Reaction Mechanisms and Workflows

The following diagrams illustrate the chemical transformations and experimental workflows discussed in this guide.

Figure 1: Direct synthesis of this compound.

References

An In-depth Technical Guide to 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene (C6H8Br4), a highly functionalized brominated organic intermediate. The document details its physicochemical properties, synthesis methodologies, and diverse reactivity, particularly in nucleophilic substitution and as a precursor for heterocyclic compounds. A significant focus is placed on its emerging role in drug discovery as an inhibitor of Ubiquitin-specific Peptidase 9, X-linked (USP9X), a deubiquitinating enzyme implicated in various cancers. This guide consolidates available data, presents detailed experimental protocols, and visualizes key pathways and workflows to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a tetrabrominated alkene with a unique structure that offers multiple reactive sites for chemical transformations.[1][2] Its utility spans from a building block in polymer chemistry to a versatile precursor in the synthesis of complex organic molecules and heterocycles.[1] Recently, it has garnered attention in the field of medicinal chemistry for its potential as a therapeutic agent, specifically as an inhibitor of the deubiquitinating enzyme USP9X, which is a promising target in oncology.[2] This guide aims to provide an in-depth technical resource on this compound, covering its fundamental properties, synthesis, chemical behavior, and its potential applications in drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C6H8Br4 | [3] |

| Molecular Weight | 399.74 g/mol | [3] |

| CAS Number | 30432-16-7 | |

| Appearance | Not Available | |

| Boiling Point | 376.9 °C at 760 mmHg | [1] |

| Density | 2.303 g/cm³ | [1] |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of a suitable conjugated diene, such as 2,3-dimethyl-1,3-butadiene.[1] This process typically involves both addition and substitution reactions to achieve the desired tetrabrominated product.

General Synthesis Workflow

The logical workflow for the synthesis and purification of this compound is depicted below.

Caption: Logical workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the bromination of conjugated dienes.[4]

Materials:

-

2,3-Dimethyl-1,3-butadiene

-

Bromine (Br₂)

-

Chloroform (CHCl₃), anhydrous

-

Petroleum ether

-

Sodium thiosulfate solution (aqueous, saturated)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a thermometer.

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask, dissolve 2,3-dimethyl-1,3-butadiene (1.0 eq) in anhydrous chloroform. Cool the solution to -15 °C using an appropriate cooling bath (e.g., ice-salt bath).

-

Bromination: Slowly add a solution of bromine (2.0 eq) in chloroform dropwise from the dropping funnel to the stirred diene solution. Maintain the reaction temperature below -10 °C throughout the addition.

-

Reaction Monitoring: After the complete addition of bromine, allow the reaction mixture to stir at -10 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the reddish-brown color disappears.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from petroleum ether to yield this compound as a solid.

Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Infrared spectroscopy can also be used to identify functional groups.[3]

Chemical Reactivity and Applications in Synthesis

The four bromine atoms in this compound are excellent leaving groups, making the compound highly susceptible to nucleophilic substitution reactions.[1] This reactivity allows for the introduction of various functionalities and the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions

The compound readily reacts with a wide range of nucleophiles, including amines, alkoxides, and thiolates, to form new carbon-heteroatom bonds. These reactions are fundamental to its use as a versatile building block.

Experimental Protocol: Reaction with a Primary Amine

This protocol provides a general procedure for the reaction of this compound with a primary amine to form a substituted heterocyclic compound.

Materials:

-

This compound

-

Primary amine (e.g., aniline) (4.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Potassium carbonate (K₂CO₃) (4.0 eq)

-

Round-bottom flask with a magnetic stirrer and reflux condenser.

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the primary amine (4.0 eq) and potassium carbonate (4.0 eq).

-

Reaction: Heat the reaction mixture to reflux and stir for 24 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired product.

Precursor for Heterocyclic Synthesis

The di-functionality on either side of the double bond makes this compound an ideal precursor for the synthesis of various heterocyclic systems, such as substituted thiophenes and other ring structures.[1]

Caption: General scheme for heterocyclic synthesis.

Therapeutic Potential: Inhibition of USP9X in Cancer

Recent studies have identified this compound as a potential inhibitor of Ubiquitin-specific Peptidase 9, X-linked (USP9X), a deubiquitinating enzyme that plays a crucial role in various cellular processes and is implicated in the pathogenesis of several cancers.[2]

The USP9X Signaling Pathway

USP9X is known to regulate the stability and activity of numerous proteins involved in key signaling pathways that control cell growth, proliferation, and survival. Its overexpression has been linked to tumorigenesis and chemoresistance in various cancers, including breast and lung cancer.[5][6] USP9X exerts its effects through multiple pathways, including the Notch and Hippo signaling pathways.[7][8]

USP9X-Mediated Notch Signaling in Triple-Negative Breast Cancer (TNBC):

In TNBC, USP9X can activate the Notch signaling pathway, which leads to the secretion of pro-inflammatory cytokines and the recruitment of tumor-associated macrophages, thereby promoting tumor growth.[7][9] Inhibition of USP9X has been shown to reduce Notch activity and suppress tumor progression.[7][9]

Caption: Inhibition of USP9X-mediated Notch signaling.

USP9X and the Hippo Pathway:

USP9X can also act as a deubiquitinase for the Large Tumor Suppressor Kinase 2 (LATS2) in the Hippo pathway.[8] By stabilizing LATS2, USP9X can suppress the oncogenic activity of the transcriptional co-activator YAP.[8] This suggests a tumor-suppressive role for USP9X in certain contexts.

Drug Development Implications

The ability of this compound to inhibit USP9X makes it a valuable lead compound for the development of novel anti-cancer therapies.[2] Further research into its structure-activity relationship (SAR) could lead to the design of more potent and selective USP9X inhibitors. The development of analogues of this compound could be a promising strategy in drug discovery programs targeting deubiquitinating enzymes.

Conclusion

This compound is a highly versatile and reactive organic compound with significant potential in both synthetic chemistry and drug discovery. Its straightforward synthesis and the reactivity of its four bromine atoms provide a platform for the creation of diverse molecular structures. The identification of this compound as a USP9X inhibitor opens up new avenues for the development of targeted cancer therapies. This technical guide provides a solid foundation for researchers and drug development professionals to explore and exploit the full potential of this intriguing molecule.

References

- 1. This compound Supplier|CAS 30432-16-7 [benchchem.com]

- 2. 1,4-DIBROMO-2,3-BIS(BROMOMETHYL)-2-BUTENE | 30432-16-7 [chemicalbook.com]

- 3. 1,4-Dibromo-2,3-bis(bromomethyl)-2-butene | C6H8Br4 | CID 35343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]

- 5. Roles of USP9X in cellular functions and tumorigenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Therapeutic inhibition of USP9x-mediated Notch signaling in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deubiquitylase USP9X suppresses tumorigenesis by stabilizing large tumor suppressor kinase 2 (LATS2) in the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

Technical Guide: Spectroscopic Profile of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene (CAS No: 30432-16-7; Molecular Formula: C₆H₈Br₄; Molecular Weight: 399.74 g/mol ). Due to the limited availability of published experimental spectra for this specific compound, this guide combines predicted data, data from analogous compounds, and information from spectral databases. This document is intended to serve as a valuable resource for the characterization and identification of this highly functionalized molecule.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the symmetry of the this compound molecule, a simplified NMR spectrum is anticipated. The following tables outline the predicted chemical shifts for both ¹H and ¹³C NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 4.1 - 4.3 | Singlet | 4H | -CH₂Br (allylic) |

| ~ 4.0 - 4.2 | Singlet | 4H | -CH₂Br (vinylic) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 135 - 140 | Quaternary | C=C |

| ~ 30 - 35 | Primary | -CH₂Br |

Infrared (IR) Spectroscopy Data

The infrared spectrum of solid this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The data presented below is based on a gas-phase spectrum of the synonymous compound, tetrakis(bromomethyl)ethylene, available from the NIST Chemistry WebBook.[1]

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1640 | Medium | C=C Stretch |

| ~ 1420 | Strong | CH₂ Scissoring |

| ~ 1200 | Strong | C-Br Stretch |

| ~ 600 - 700 | Strong | C-Br Stretch |

Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by a complex isotopic pattern due to the presence of four bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The following table includes predicted m/z values for common adducts.[2]

Table 4: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M]+ | 395.73541 |

| [M+H]⁺ | 396.74324 |

| [M+Na]⁺ | 418.72518 |

| [M+NH₄]⁺ | 413.76978 |

| [M-H]⁻ | 394.72868 |

The molecular ion peak will exhibit a characteristic isotopic cluster due to the four bromine atoms. The relative intensities of the isotopic peaks can be calculated based on the natural abundance of ⁷⁹Br and ⁸¹Br.

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectral data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm).

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled spectrum to obtain single lines for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a significantly larger number of scans is necessary compared to ¹H NMR.

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

For a solid sample, ATR-FTIR is a convenient method for obtaining an infrared spectrum.[3][4]

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Cleaning:

-

After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

-

Electron Ionization Mass Spectrometry (EI-MS)

The following is a general procedure for obtaining an electron ionization mass spectrum.[5][6][7]

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize, primarily forming a molecular ion (M⁺˙), which can then undergo fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic compound.

Caption: Spectroscopic analysis workflow.

References

- 1. 2,3-bis-(Bromomethyl)-1,4-dibromo-2-butene [webbook.nist.gov]

- 2. PubChemLite - 1,4-dibromo-2,3-bis(bromomethyl)-2-butene (C6H8Br4) [pubchemlite.lcsb.uni.lu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. agilent.com [agilent.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

Solubility Profile of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene is a highly functionalized organobromine compound with significant applications in organic synthesis, particularly in the construction of complex molecules and polymers.[1] Its utility as a building block in the synthesis of dendrimers, star-branched polymers, and dicationic ionic liquids necessitates a thorough understanding of its solubility characteristics in common organic solvents.[1] This technical guide provides a comprehensive overview of the solubility of this compound, based on available literature and chemical principles. Due to the limited availability of precise quantitative solubility data, this guide presents qualitative solubility information and a detailed experimental protocol for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈Br₄ | [1][2][3] |

| Molecular Weight | 399.74 g/mol | [1][2][3] |

| Appearance | Crystalline solid | |

| Melting Point | Not available | |

| Boiling Point | 376.9 °C at 760 mmHg | [1] |

| Density | 2.303 g/cm³ | [1] |

Qualitative Solubility Data

While specific quantitative solubility values (e.g., in g/100 mL) for this compound are not widely reported in the literature, its solubility behavior can be inferred from its use in various chemical reactions and purification procedures. The following table summarizes the qualitative solubility in several common organic solvents.

| Solvent | Solvent Type | Qualitative Solubility | Basis of Information |

| Dichloromethane (CH₂Cl₂) | Chlorinated | Soluble | Used as a reaction solvent for its synthesis.[1] |

| Chloroform (CHCl₃) | Chlorinated | Soluble | Used as a recrystallization solvent, indicating good solubility at elevated temperatures. |

| Acetonitrile (CH₃CN) | Polar Aprotic | Soluble | Employed as a solvent in the synthesis of dicationic ionic liquids from similar di-halogenated compounds.[1][4] |

| Petroleum Ether | Nonpolar | Sparingly soluble at room temperature, more soluble when heated | Used as a co-solvent for recrystallization, suggesting lower solubility at room temperature. |

| Water | Polar Protic | Insoluble | As a nonpolar, halogenated hydrocarbon, it is expected to have very low solubility in water. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound in a specific organic solvent, the following gravimetric method is recommended. This method is straightforward and can be performed with standard laboratory equipment.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Scintillation vials or test tubes with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters)

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid should be clearly visible.

-

Add a known volume (e.g., 5 mL) of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After the equilibration period, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant (the saturated solution) using a micropipette, ensuring no solid particles are transferred.

-

Transfer the supernatant to a pre-weighed, clean, and dry vial.

-

Record the exact volume of the supernatant transferred.

-

Evaporate the solvent from the vial in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent is completely evaporated, re-weigh the vial containing the solid residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100

-

Visualizing Experimental and Synthetic Pathways

To further aid in the understanding of the practical applications and experimental procedures related to this compound, the following diagrams have been generated using Graphviz.

References

- 1. This compound Supplier|CAS 30432-16-7 [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,4-Dibromo-2,3-bis(bromomethyl)-2-butene | C6H8Br4 | CID 35343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A convergence of synthesis and antimicrobial research: imidazolium based dicationic ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene is a highly functionalized organobromine compound with significant potential as a versatile building block in organic synthesis and polymer chemistry. Its utility is intrinsically linked to its thermal stability, a critical parameter for its handling, storage, and application in various chemical processes. This technical guide provides a comprehensive overview of the thermal stability of this compound, drawing upon available data for the compound and its structural analogs. The document details standard experimental protocols for assessing thermal stability, presents a plausible thermal decomposition pathway, and summarizes key physicochemical properties. This guide is intended to be a valuable resource for researchers and professionals working with this and other polybrominated compounds.

Introduction

Physicochemical and Thermal Properties

Quantitative data on the thermal properties of this compound is limited. The table below summarizes the available physical properties and includes data for a structural isomer, 1,2,3,4-tetrabromobutane, for comparative purposes. The thermal behavior of polybrominated compounds is often characterized by the initial cleavage of the weakest carbon-bromine bond. In the case of this compound, the allylic C-Br bonds are expected to be significantly weaker than the vinylic C-Br bonds, suggesting they would be the first to break upon heating.

| Property | This compound | 1,2,3,4-Tetrabromobutane (meso form) |

| Molecular Formula | C₆H₈Br₄ | C₄H₆Br₄ |

| Molecular Weight | 399.75 g/mol | 373.71 g/mol |

| Boiling Point | Not available | 180-181 °C (at 8.0 kPa)[1] |

| Melting Point | Not available | 118-119 °C[1] |

| Decomposition Temp. | Not explicitly determined | Not explicitly determined |

| Storage Temperature | 2-8 °C | Not specified |

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) should be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature, moisture content, and the kinetics of thermal degradation.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation. A parallel experiment in an oxidative atmosphere (e.g., air) can also be performed for comparison.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the TGA curve, and the temperatures of maximum rates of mass loss are identified from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Seal a small, accurately weighed sample (typically 2-5 mg) of this compound in an aluminum or hermetically sealed crucible. An empty, sealed crucible is used as the reference.

-

Experimental Conditions:

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: Heat the sample and reference from ambient temperature through the expected decomposition range at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will appear as peaks on the DSC curve. The peak onset temperature and the integrated peak area (enthalpy change) are determined.

Proposed Thermal Decomposition Pathway

In the absence of direct experimental evidence, a plausible thermal decomposition pathway for this compound can be proposed based on established principles of organic reaction mechanisms. The initial and most likely step is the homolytic cleavage of the weakest C-Br bonds, which are the allylic ones.

Caption: Proposed thermal decomposition pathway for this compound.

The decomposition is likely initiated by the cleavage of the allylic C-Br bonds, which are weaker than the vinylic C-Br bonds, to form a biradical intermediate and bromine radicals. This is followed by a series of competing reactions including hydrogen abstraction by bromine radicals to form HBr, elimination of HBr from the carbon backbone, and cyclization or polymerization of the unsaturated intermediates. These processes would lead to a mixture of volatile brominated hydrocarbons and a solid char residue at higher temperatures.

Experimental Workflow for Thermal Stability Assessment

The following workflow outlines a systematic approach to characterizing the thermal stability of this compound.

Caption: A systematic workflow for the comprehensive thermal stability analysis of this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is scarce, a combination of data from structural analogs and established principles of thermal decomposition of polyhalogenated compounds suggests that its thermal stability is limited. The presence of reactive allylic bromine atoms indicates that decomposition may be initiated at moderately elevated temperatures. For precise determination of its thermal properties, rigorous experimental analysis using TGA and DSC is essential. The protocols and proposed decomposition pathway outlined in this guide provide a solid foundation for researchers and professionals to safely handle and effectively utilize this versatile chemical intermediate. Further research is warranted to fully characterize its thermal behavior and decomposition products.

References

An In-Depth Technical Guide to the Key Reactive Sites of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene is a highly functionalized and reactive building block in organic synthesis. Its structure, featuring four bromine atoms attached to a but-2-ene backbone, presents multiple sites for chemical modification, making it a versatile precursor for a diverse range of molecular architectures. This technical guide provides a comprehensive overview of the key reactive sites of this compound, detailing its synthesis, reactivity in nucleophilic substitution and cyclization reactions, and its potential applications in materials science and medicinal chemistry. This document consolidates available experimental data and provides detailed protocols for key transformations, serving as a valuable resource for researchers utilizing this compound in their work.

Introduction

This compound (C₆H₈Br₄, MW: 399.74 g/mol ) is a crystalline solid characterized by a high density of reactive centers.[1] The four bromine atoms, two vinylic and two allylic, are excellent leaving groups, rendering the molecule susceptible to a variety of nucleophilic attacks. This high reactivity makes it a valuable intermediate in the synthesis of complex organic molecules, including heterocyclic compounds, polymers, and potentially therapeutic agents.[1] This guide will delve into the specific reactive sites of this molecule, providing a detailed analysis of its chemical behavior and synthetic utility.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. It is important to note that while some experimental data is available, specific spectroscopic information, particularly NMR data, is not widely published. The provided NMR data is therefore estimated based on closely related structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₈Br₄ | [1] |

| Molecular Weight | 399.74 g/mol | [1] |

| Appearance | Solid | [1] |

| Density | 2.303 g/cm³ | [1] |

| Boiling Point | 376.9 °C at 760 mmHg | [1] |

| CAS Number | 30432-16-7 | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Parameter | Estimated Value/Range |

| ¹H NMR (CDCl₃) | Chemical Shift (δ) - CH₂Br (allylic) | ~ 4.1 - 4.3 ppm (s, 4H) |

| Chemical Shift (δ) - CH₂ Br (vinylic) | ~ 4.4 - 4.6 ppm (s, 4H) | |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) - C H₂Br (allylic) | ~ 30 - 35 ppm |

| Chemical Shift (δ) - C =C | ~ 130 - 135 ppm | |

| FTIR (KBr) | C-Br Stretch | 550 - 650 cm⁻¹ |

| C=C Stretch | ~ 1640 - 1660 cm⁻¹ |

Synthesis

The primary synthetic route to this compound involves the exhaustive bromination of a conjugated diene, most commonly 2,3-dimethyl-1,3-butadiene.[1] This process involves both the addition of bromine across the double bonds and subsequent radical substitution at the allylic positions.

Experimental Protocol: Synthesis from 2,3-Dimethyl-1,3-butadiene (Representative)

Materials:

-

2,3-Dimethyl-1,3-butadiene

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Radical initiator (e.g., AIBN or UV light)

Procedure:

-

Dissolve 2,3-dimethyl-1,3-butadiene in a suitable solvent (e.g., CCl₄) in a round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess of bromine (at least 4 equivalents) to the solution with continuous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, add a radical initiator (e.g., a catalytic amount of AIBN) or expose the reaction mixture to UV light.

-

Allow the reaction to warm to room temperature and then reflux for several hours until the bromine color disappears.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Expected Yield: The yield for this type of exhaustive bromination can vary and is often moderate due to the formation of side products.

Key Reactive Sites and Reaction Mechanisms

The reactivity of this compound is dominated by the four carbon-bromine bonds, which serve as the primary reactive sites. The presence of both allylic and vinylic bromides leads to a rich and varied chemistry.

Nucleophilic Substitution

All four bromine atoms are susceptible to nucleophilic substitution, making the molecule an excellent substrate for introducing a wide range of functional groups. The allylic bromomethyl groups are generally more reactive towards Sₙ2 reactions than the vinylic bromides due to the stabilization of the transition state by the adjacent double bond.

A significant application of this compound is in the synthesis of dicationic ionic liquids (DILs), which are of interest for their unique physicochemical properties and potential applications as catalysts and antimicrobial agents. The reaction with tertiary amines, such as N-methylimidazole, proceeds via a double quaternization.

reagents [label=<

Reactants Product

This compound+2 eq. N-Methylimidazole Dicationic Imidazolium Salt

];

reagents -> product [label="Nucleophilic Substitution (Sₙ2)", color="#4285F4", fontcolor="#202124"];

product [label="Dicationic Ionic Liquid", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

caption [label="Synthesis of Dicationic Ionic Liquids.", fontsize=10, fontcolor="#5F6368"]; } .dot Caption: Synthesis of Dicationic Ionic Liquids.

Materials:

-

This compound

-

N-methylimidazole

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in acetonitrile (10 mL).

-

Add N-methylimidazole (2.1 mmol, slight excess) to the solution.

-

Reflux the reaction mixture for 24-48 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If a precipitate forms, collect it by filtration and wash with cold ethyl acetate.

-

If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.

-

Wash the crude product with ethyl acetate to remove any unreacted starting materials.

-

Dry the final product under vacuum.

Expected Yield: Yields for similar reactions are typically high, often exceeding 90%.[2][3]

Cyclization Reactions

The arrangement of the four bromine atoms makes this compound an ideal precursor for the synthesis of various cyclic and heterocyclic compounds.

Reaction with a sulfur nucleophile, such as sodium sulfide (Na₂S), is expected to lead to the formation of a thiophene ring system. This transformation would proceed through a double nucleophilic substitution followed by intramolecular cyclization.

Materials:

-

This compound

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol or Dimethylformamide (DMF)

Procedure:

-

Dissolve sodium sulfide nonahydrate (1.1 mmol) in ethanol or DMF in a round-bottom flask.

-

Add a solution of this compound (1.0 mmol) in the same solvent dropwise to the stirred sulfide solution at room temperature.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Development

While the primary applications of this compound have been in materials science, there is emerging interest in its potential use in drug development.

Potential as a USP9X Inhibitor

Some literature suggests that this compound may act as an inhibitor of Ubiquitin Specific Peptidase 9X (USP9X), a deubiquitinating enzyme that has been implicated in the progression of certain cancers.[4] USP9X plays a role in stabilizing oncoproteins, and its inhibition can lead to their degradation, thereby inducing apoptosis in cancer cells. However, direct experimental evidence and detailed mechanistic studies for this compound as a USP9X inhibitor are currently lacking in the scientific literature. Further research is required to validate this potential therapeutic application.

Conclusion

This compound is a highly versatile and reactive molecule with significant potential in organic synthesis. The four C-Br bonds represent the key reactive sites, enabling a wide array of nucleophilic substitution and cyclization reactions. Its utility in the synthesis of dicationic ionic liquids and as a precursor for heterocyclic systems is well-recognized. While its application in drug development, particularly as a USP9X inhibitor, is an intriguing possibility, it remains an area that requires substantial further investigation. The experimental protocols and data presented in this guide, though in some cases based on analogous systems due to a lack of specific published data, provide a solid foundation for researchers looking to explore the chemistry of this fascinating and useful compound.

References

A Technical Guide to 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Building Block in Organic Synthesis

Introduction

1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene is a highly functionalized organobromine compound that serves as a versatile building block in organic synthesis. Its unique structure, featuring four reactive bromine atoms, makes it a valuable precursor for the construction of complex cyclic and heterocyclic molecules, as well as polymers.[1] This technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and synthetic applications of this compound, with a focus on its utility for researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Physicochemical Properties

This compound is available from a range of commercial suppliers. The compound is typically offered at purities of 98% or higher and is sold in quantities ranging from milligrams to kilograms. It is important for researchers to consult the specific product information from their chosen supplier for the most accurate and up-to-date data.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Aladdin Scientific Corporation | D135439 | ≥98% | 50mg, 250mg, 1g, 5g, 25g | Contact for pricing |

| Allicon Pharmaceuticals, Inc. | - | 98% | Grams to Kilograms | Contact for pricing |

| Benchchem | B1294834 | - | Grams to Kilograms | Contact for pricing |

| ChemicalBook | - | 98% | Kilograms | ~$0.00/kg (indicative)[2] |

| ChemScene | CS-W011706 | ≥98% | Milligrams to Grams | Contact for pricing |

| JHECHEM CO LTD | - | 99% | Grams to Kilograms | ~$19/g (FOB)[3] |

| Sigma-Aldrich | S441724 | - | 50mg | $197.00[4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 30432-16-7 | [1][3][5] |

| Molecular Formula | C₆H₈Br₄ | [1][3][5] |

| Molecular Weight | 399.74 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | 158-159 °C | [3] |

| Boiling Point | 376.9 °C at 760 mmHg | [1][3] |

| Density | 2.303 g/cm³ | [1][3] |

| Solubility | Soluble in organic solvents | |

| Storage | 2-8°C, sealed in a dry environment | [1][5] |

Synthetic Applications and Experimental Protocols

The high density of reactive C-Br bonds in this compound makes it an excellent precursor for the synthesis of various organic structures, particularly heterocyclic compounds. The four bromine atoms can be readily substituted by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.[1]

One of the key applications of this compound is in the synthesis of thiophene derivatives. The reaction with a sulfur source, such as sodium sulfide, is expected to proceed via a cyclization reaction to form a substituted thiophene ring.[1]

Experimental Protocol: Synthesis of 3,4-bis(mercaptomethyl)thiophene

This protocol describes a plausible method for the synthesis of 3,4-bis(mercaptomethyl)thiophene from this compound. This procedure is based on established principles of nucleophilic substitution and cyclization reactions for the formation of thiophenes.

Materials:

-

This compound (1.0 mmol, 399.7 mg)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) (2.2 mmol, 528.4 mg)

-

Anhydrous ethanol (20 mL)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol) and anhydrous ethanol (20 mL).

-

Stir the mixture at room temperature to dissolve the starting material.

-

In a separate beaker, dissolve sodium sulfide nonahydrate (2.2 mmol) in a minimal amount of water and add it dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add distilled water (20 mL) and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired 3,4-bis(mercaptomethyl)thiophene.

Expected Outcome:

The reaction is expected to yield 3,4-bis(mercaptomethyl)thiophene. The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing Chemical Logic and Processes

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows associated with this compound.

Caption: Synthetic pathway for 3,4-bis(mercaptomethyl)thiophene.

Caption: General experimental workflow for heterocycle synthesis.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. Its commercial availability and the potential for its conversion into a variety of heterocyclic compounds make it a molecule of significant interest to researchers in medicinal chemistry and materials science. The provided experimental protocol serves as a starting point for the exploration of its synthetic utility, and the logical diagrams offer a clear visualization of the chemical processes involved. As with any reactive chemical, appropriate safety precautions should be taken when handling this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyiminofurans using 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of functionalized polyiminofurans (PIFs) utilizing 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene as a key starting material. The resulting polymers, bearing reactive bromomethyl groups, are promising platforms for various biomedical applications, including drug delivery, owing to their potential for post-polymerization modification.

Introduction

Polyiminofurans (PIFs) are a class of polymers that have garnered interest due to their unique chemical structures and properties. A facile, catalyst-free, one-pot multicomponent cyclopolymerization reaction has been developed for the synthesis of PIFs with pendant bromomethyl groups. This method offers a straightforward route to functional polymers with good solubility and thermal stability. The presence of the reactive bromomethyl moieties allows for subsequent chemical modifications, making these polymers highly versatile for applications in materials science and drug development.

Synthesis of Polyiminofurans

The synthesis of polyiminofurans is achieved through a catalyst-free multicomponent cyclopolymerization. This reaction involves the combination of a diisocyanide, an activated alkyne, and this compound.

A general reaction scheme is depicted below:

Application Notes and Protocols for the Use of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene is a highly functionalized and reactive building block in organic synthesis. Its structure, featuring four bromine atoms—two vinylic and two allylic—renders it an exceptionally versatile precursor for the construction of a variety of complex cyclic and heterocyclic molecules. The bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, allowing for the introduction of multiple heteroatoms and the formation of diverse ring systems.[1] This reactivity makes it a valuable tool for medicinal chemists and materials scientists in the development of novel compounds with potential applications in drug discovery and materials science. This document provides an overview of its applications in heterocyclic synthesis and detailed protocols for the preparation of representative heterocyclic systems.

Applications in Heterocyclic Synthesis

The high density of reactive C-Br bonds in this compound allows for its use in a range of cyclization reactions with various nucleophiles. Key applications include the synthesis of:

-

Dicationic Ionic Liquids: Reaction with tertiary amines, such as 1-methylimidazole or pyridine, leads to the formation of dicationic ionic liquids. These compounds are of interest for their unique physicochemical properties and potential applications as catalysts, electrolytes, and antimicrobial agents.

-

Thiophene Derivatives: As a four-carbon building block, it can react with sulfur nucleophiles, such as sodium sulfide, to form substituted thiophene rings.[1] Thiophenes are a common scaffold in many pharmaceutical agents.

-

Nitrogen-Containing Heterocycles: Reactions with primary amines can lead to the formation of pyrrole-based structures. Depending on the reaction conditions, fused bicyclic systems like pyrrolo[3,4-b]pyrroles could potentially be synthesized.

-

Other Fused Heterocycles: The potential for reaction with various dinucleophiles (e.g., containing N, S, or O) opens up avenues for the synthesis of a wide array of other fused heterocyclic systems, including pyridazines and their derivatives.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of various heterocyclic compounds from this compound.

Protocol 1: Synthesis of a Dicationic Imidazolium-Based Ionic Liquid

This protocol describes the synthesis of 2,3-bis((3-methyl-1H-imidazol-3-ium-1-yl)methyl)-1,4-dibromobut-2-ene dibromide, a dicationic ionic liquid, through the quaternization of 1-methylimidazole.

Reaction Scheme:

C₆H₈Br₄ + 2 C₄H₆N₂ → [C₁₄H₂₀Br₄N₄]²⁺ ⋅ 2Br⁻

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| This compound | 399.74 |

| 1-Methylimidazole | 82.10 |

| Acetonitrile (anhydrous) | 41.05 |

| Ethyl acetate (anhydrous) | 88.11 |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (3.99 g, 10.0 mmol) in 40 mL of anhydrous acetonitrile.

-

To this solution, add 1-methylimidazole (1.81 g, 22.0 mmol, 2.2 equivalents) dropwise at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. A precipitate will likely have formed.

-

Filter the solid product and wash it with three 20 mL portions of anhydrous ethyl acetate to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum at 60°C for 12 hours to yield the dicationic ionic liquid.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 85-95% |

| Reaction Time | 24 hours |

| Reaction Temperature | 82°C (Reflux) |

| Purity (by NMR) | >95% |

Protocol 2: Synthesis of a Thiophene Derivative (Proposed)

This proposed protocol outlines the synthesis of a tetrathiophene derivative via cyclization with sodium sulfide.

Reaction Scheme:

C₆H₈Br₄ + 2 Na₂S → C₆H₄S₂ + 4 NaBr

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| This compound | 399.74 |

| Sodium sulfide nonahydrate (Na₂S·9H₂O) | 240.18 |

| Dimethylformamide (DMF, anhydrous) | 73.09 |

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add sodium sulfide nonahydrate (5.28 g, 22.0 mmol, 2.2 equivalents) to 100 mL of anhydrous dimethylformamide (DMF).

-

Stir the suspension under a nitrogen atmosphere at room temperature for 30 minutes.

-

Slowly add a solution of this compound (3.99 g, 10.0 mmol) in 50 mL of anhydrous DMF to the reaction mixture over 1 hour. An exothermic reaction may be observed; maintain the temperature below 50°C using a water bath if necessary.

-

After the addition is complete, heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Extract the aqueous mixture with three 100 mL portions of diethyl ether.

-

Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane or a hexane/ethyl acetate gradient).

Quantitative Data (Expected):

| Parameter | Value |

| Expected Yield | 40-60% |

| Reaction Time | 12 hours |

| Reaction Temperature | 80°C |

Protocol 3: Synthesis of a Fused Pyrrole Derivative (Proposed)

This proposed protocol describes the synthesis of a dihydropyrrolo[3,4-b]pyrrole derivative by reaction with a primary amine.

Reaction Scheme:

C₆H₈Br₄ + R-NH₂ → C₆H₈N₂R₂ + 4 HBr

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| This compound | 399.74 |

| Benzylamine | 107.15 |

| Triethylamine | 101.19 |

| Ethanol (anhydrous) | 46.07 |

Procedure:

-

In a 100 mL round-bottom flask, dissolve benzylamine (1.07 g, 10.0 mmol) in 50 mL of anhydrous ethanol.

-

Add triethylamine (2.23 g, 22.0 mmol, 2.2 equivalents) to the solution and stir for 15 minutes at room temperature.

-

Slowly add a solution of this compound (2.00 g, 5.0 mmol, 0.5 equivalents) in 20 mL of anhydrous ethanol to the amine solution.

-

Heat the reaction mixture to reflux and maintain for 48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to yield the desired fused pyrrole derivative.

Quantitative Data (Expected):

| Parameter | Value |

| Expected Yield | 30-50% |

| Reaction Time | 48 hours |

| Reaction Temperature | Reflux |

Visualizations

Caption: General workflow for heterocyclic synthesis.

Caption: Workflow for dicationic ionic liquid synthesis.

Caption: General reaction pathway for heterocycle formation.

References

Application of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene in Dendrimer Synthesis: A Detailed Overview and Hypothetical Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrimers are a unique class of synthetic macromolecules characterized by their highly branched, three-dimensional architecture. Their well-defined structure, multivalency, and nanoscale dimensions make them promising candidates for a wide range of applications, including drug delivery, gene therapy, and diagnostics. The synthesis of dendrimers typically involves the stepwise growth from a central core molecule. 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene is a highly functionalized molecule possessing four reactive primary bromine atoms, making it a theoretically excellent candidate for use as a tetravalent core in the divergent synthesis of dendrimers. This document provides an in-depth look at the potential application of this compound in dendrimer synthesis, including a detailed, albeit hypothetical, experimental protocol for the synthesis of a generation 0 (G0) dendrimer, as specific literature examples of its use are not prevalent.

Core Concept: Divergent Dendrimer Synthesis

The divergent synthesis of dendrimers begins from a multifunctional core molecule. In each subsequent step, or "generation," layers of branching units are added, leading to an exponential increase in the number of terminal functional groups. The four bromine atoms in this compound serve as reactive sites for the attachment of the first layer of branching monomers.

Hypothetical Experimental Protocol: Synthesis of a G0 Poly(amidoamine) (PAMAM)-type Dendrimer

This protocol describes a hypothetical synthesis of a G0 dendrimer using this compound as the core and ethylenediamine as the branching unit. This approach is based on the well-established methodologies for PAMAM dendrimer synthesis.

Materials:

-

This compound (≥98% purity)

-

Ethylenediamine (anhydrous, ≥99.5%)

-

Methanol (anhydrous)

-

Triethylamine (≥99.5%)

-

Diethyl ether (anhydrous)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (Schlenk flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

Step 1: Synthesis of the G0 Amine-Terminated Dendrimer

-

In a 250 mL Schlenk flask dried under vacuum and filled with argon, dissolve 1.0 g of this compound in 100 mL of anhydrous methanol.

-

In a separate flask, prepare a solution of a large excess of ethylenediamine (e.g., 20 molar equivalents) in 50 mL of anhydrous methanol.

-

Cool the solution of the core molecule to 0 °C using an ice bath.

-

Slowly add the ethylenediamine solution to the stirred solution of the core molecule over a period of 1-2 hours using a dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 65 °C) for 48 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethylenediamine and methanol under reduced pressure.

-

The resulting crude product can be purified by precipitation. Dissolve the residue in a minimal amount of methanol and precipitate the product by adding a large volume of diethyl ether.

-

Filter the precipitate, wash with diethyl ether, and dry under vacuum to yield the G0 amine-terminated dendrimer.

Characterization of the Synthesized Dendrimer

The structure and purity of the synthesized G0 dendrimer should be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the disappearance of the bromomethyl protons and the appearance of new signals corresponding to the ethylenediamine branches.

-

Mass Spectrometry (MS): To determine the molecular weight of the G0 dendrimer and confirm the successful attachment of four ethylenediamine units.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretching and bending vibrations.

-

Gel Permeation Chromatography (GPC): To assess the molecular weight distribution and polydispersity index (PDI) of the synthesized dendrimer.

Quantitative Data Summary (Hypothetical)

Since this is a proposed synthesis, the following table presents expected or theoretical data for the successful synthesis of the G0 dendrimer. Actual experimental results may vary.

| Parameter | Theoretical Value | Expected Experimental Range |

| Molecular Formula | C₂₂H₄₄N₈ | - |

| Molecular Weight | 452.65 g/mol | 452 ± 1 g/mol (from MS) |

| Yield | - | 70-90% |

| Polydispersity Index (PDI) | 1.0 | < 1.1 |

| Number of Terminal Amine Groups | 8 | - |

Visualizations

Synthetic Workflow for G0 Dendrimer

Caption: Synthetic workflow for the proposed synthesis of a G0 dendrimer.

General Signaling Pathway for Drug Delivery Application

Caption: A generalized signaling pathway for targeted drug delivery using a dendrimer conjugate.

Concluding Remarks

This compound holds significant promise as a core molecule for the synthesis of dendrimers due to its tetravalent and highly reactive nature. The provided hypothetical protocol offers a rational starting point for the synthesis of a G0 PAMAM-type dendrimer. Successful synthesis and characterization of this foundational molecule would open avenues for the development of higher generation dendrimers with potential applications in various fields, particularly in drug delivery and materials science. Further research is warranted to explore the practical synthesis and properties of dendrimers derived from this versatile core.

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction